3-(4-Butoxy-3-iodophenyl)acrylic acid
Description
IUPAC Nomenclature and Structural Elucidation
The compound this compound represents a substituted cinnamic acid derivative with the molecular formula C₁₃H₁₅IO₃. The IUPAC nomenclature clearly defines the structural arrangement, where the acrylic acid backbone is substituted with a phenyl ring bearing both a butoxy group at the 4-position and an iodine atom at the 3-position relative to the vinyl linkage. This structural arrangement creates a compound with distinct electronic and steric properties due to the presence of the electron-withdrawing iodine substituent and the electron-donating butoxy group.
The structural elucidation reveals that this compound belongs to the broader family of halogenated phenylacrylic acids, which are known for their diverse biological activities and synthetic utility. The presence of the iodine atom makes this compound particularly valuable for cross-coupling reactions and other synthetic transformations. The butoxy substituent introduces both hydrophobic character and potential sites for further chemical modification, contributing to the compound's versatility in medicinal chemistry applications.
The stereochemistry of the double bond in the acrylic acid portion is expected to favor the E-configuration due to steric considerations, though specific stereochemical confirmation would require detailed spectroscopic analysis. The phenyl ring substitution pattern creates an asymmetric environment that could influence both the compound's physical properties and its biological activity profile.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₅IO₃ corresponds to a molecular weight of 346.16087 daltons. This molecular weight places the compound in the range typical for small molecule pharmaceuticals and synthetic intermediates. The molecular formula indicates a degree of unsaturation of six, consistent with the presence of the benzene ring and the double bond in the acrylic acid moiety.
The elemental composition reveals that the compound contains approximately 45.1% carbon, 4.4% hydrogen, 36.7% iodine, and 13.9% oxygen by mass. The high percentage of iodine contributes significantly to the compound's molecular weight and influences its physical properties, including density and refractive index. The carbon-to-hydrogen ratio suggests a moderately saturated structure with aromatic character.
The molecular weight distribution and isotopic pattern would be particularly distinctive due to the presence of iodine, which exists as a single stable isotope (¹²⁷I). This characteristic makes mass spectrometric identification relatively straightforward, as the molecular ion peak would appear as a single, well-defined signal at m/z 346.
Spectroscopic Characterization (NMR, IR, UV-Vis)
While specific spectroscopic data for this compound is not extensively documented in the available literature, the compound's structure allows for predictive analysis based on known spectroscopic principles for similar compounds. Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to reveal characteristic patterns consistent with the substituted aromatic system and acrylic acid functionality.
In ¹H NMR spectroscopy, the acrylic acid protons would likely appear as a characteristic AB system around 6-8 ppm, with the α-proton (adjacent to the carboxyl group) appearing more downfield due to the electron-withdrawing nature of the carbonyl group. The aromatic protons would show distinct splitting patterns reflecting the tri-substituted benzene ring, with the ortho-coupling between adjacent aromatic protons and potential meta-coupling effects. The butoxy chain would contribute a complex multiplet pattern in the aliphatic region (0.9-4.2 ppm), with the terminal methyl group appearing as a triplet and the methylene groups showing characteristic patterns.
Infrared (IR) spectroscopy would be expected to show the characteristic carbonyl stretch of the carboxylic acid around 1650-1700 cm⁻¹, along with the broad O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹. The aromatic C=C stretches would appear around 1600 and 1500 cm⁻¹, while the C-O stretches of the ether linkage would be visible around 1000-1300 cm⁻¹. The presence of iodine would influence the fingerprint region, potentially shifting certain vibrational modes due to the heavy atom effect.
UV-Vis spectroscopy would likely reveal absorption maxima related to the extended conjugation between the aromatic ring and the acrylic acid double bond. The presence of the electron-donating butoxy group and the electron-withdrawing iodine substituent would create an interesting electronic environment that could result in charge-transfer transitions, potentially leading to absorption in the visible region.
Crystallographic Data and Conformational Analysis
The butoxy substituent would be expected to adopt an extended conformation to minimize steric interactions, particularly with the adjacent iodine atom. The steric bulk of the iodine atom (van der Waals radius of approximately 1.98 Å) would significantly influence the overall molecular geometry and could restrict rotation around certain bonds. This steric effect could lead to interesting conformational preferences that might influence both physical properties and biological activity.
Crystal packing arrangements would likely be dominated by intermolecular hydrogen bonding between carboxylic acid groups, forming the typical carboxylic acid dimer motif. The presence of the iodine atom could also contribute to halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in crystal engineering. The butoxy chains might engage in van der Waals interactions, contributing to the overall crystal stability.
Thermodynamic Properties (Melting Point, Boiling Point, Solubility)
Specific thermodynamic data for this compound is currently limited in the available literature. However, based on structural analysis and comparison with related compounds, predictions can be made regarding the compound's thermal behavior and solubility characteristics. The presence of the carboxylic acid functionality would be expected to result in relatively high melting and boiling points due to intermolecular hydrogen bonding.
The molecular weight of 346.16 daltons suggests that the compound would likely be a solid at room temperature, with a melting point estimated to be in the range of 80-150°C based on similar substituted cinnamic acids. The presence of the iodine atom would contribute to increased London dispersion forces, potentially elevating both melting and boiling points compared to the corresponding non-halogenated analog.
Solubility characteristics would be expected to show moderate water solubility due to the carboxylic acid group, with enhanced solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide. The butoxy substituent would contribute some lipophilic character, making the compound soluble in less polar organic solvents as well. The calculated log P value would likely be in the range of 2-4, suggesting good membrane permeability characteristics for potential pharmaceutical applications.
Thermal stability would be influenced by the presence of the iodine atom, which could make the compound more susceptible to thermal decomposition compared to non-halogenated analogs. The iodine-carbon bond is generally weaker than other carbon-halogen bonds, potentially leading to thermal decomposition pathways involving iodine elimination at elevated temperatures.
Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)
While experimental computational chemistry data for this compound is not extensively reported in the current literature, theoretical calculations using Density Functional Theory (DFT) methods would provide valuable insights into the compound's electronic structure and properties. The electronic characteristics of this compound would be particularly interesting due to the contrasting electronic effects of the electron-donating butoxy group and the electron-withdrawing iodine substituent.
Molecular orbital analysis would likely reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring with significant contribution from the butoxy oxygen, while the lowest unoccupied molecular orbital (LUMO) would be expected to have substantial contribution from the acrylic acid portion and potentially the iodine atom. This orbital arrangement could lead to interesting photochemical properties and potential applications in materials science.
DFT calculations would also provide insights into the compound's reactivity patterns, particularly regarding nucleophilic and electrophilic substitution reactions. The electron density distribution would be expected to show increased electron density at the 4-position of the benzene ring (due to the butoxy group) and decreased electron density at the 3-position (due to the iodine substituent). This electronic environment would make the compound particularly suitable for certain types of cross-coupling reactions, especially those involving the carbon-iodine bond.
Frequency calculations would provide theoretical vibrational spectra that could be compared with experimental IR and Raman data when available. These calculations would also confirm the ground state structure and provide thermodynamic parameters such as zero-point energy, enthalpy, and entropy corrections. The calculations would likely reveal any intramolecular interactions, such as potential weak hydrogen bonding between the carboxylic acid and the aromatic system.
Properties
Molecular Formula |
C13H15IO3 |
|---|---|
Molecular Weight |
346.16g/mol |
IUPAC Name |
(E)-3-(4-butoxy-3-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-4-10(9-11(12)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
InChI Key |
GRRQLQVOPZONQP-FNORWQNLSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)I |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)I |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenylacrylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison based on structural features and functional properties.
Substituent Effects on Physicochemical Properties
<sup>a</sup>logP values estimated via computational tools or literature data.
Key Observations :
- Lipophilicity : The iodine and butoxy groups in the target compound confer higher logP (~3.8) compared to caffeic acid (logP 1.2) or sulfamoyl derivatives (logP ~0.9), favoring membrane penetration but reducing aqueous solubility .
- Metabolic Stability : Bulky substituents (e.g., butoxy) reduce oxidative metabolism, as seen in β-lactamase inhibitors .
Antimicrobial Activity
- Sulfamoyl Derivatives : (E)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives exhibit broad-spectrum activity against S. aureus (MIC 8–32 µg/mL) and C. albicans (MIC 4–16 µg/mL), comparable to fluconazole . Proton transfer salts (e.g., compounds 9, 15) show enhanced antifungal activity due to improved solubility .
- Caffeic Acid: Limited direct antimicrobial effects but synergistic activity in plant extracts .
- Target Compound : While direct MIC data are unavailable, its structural analogs (e.g., 3-(4-butoxy-3-methoxyphenyl)acrylic acid) demonstrate potent β-lactamase inhibition (IC₅₀ < 1 µM), restoring meropenem efficacy against carbapenem-resistant K. pneumoniae .
Enzyme Inhibition
- β-Lactamase Inhibition : The iodine atom in this compound likely enhances covalent binding to serine residues in carbapenemases, similar to boronic acid derivatives .
- Comparison with Boronic Acid Analogs : Boronic acid-based inhibitors (e.g., vaborbactam) show higher potency (IC₅₀ 0.1–0.5 µM) but suffer from metabolic instability, whereas iodine-substituted acrylic acids may offer longer half-lives .
Preparation Methods
Knoevenagel Condensation Route
This classical method involves the condensation of 4-butoxy-3-iodobenzaldehyde with malonic acid under basic conditions:
Reaction Conditions
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : Reflux at 80°C for 8 hours
-
Yield : 70–75%
The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent decarboxylation. The E-configuration of the acrylic acid double bond is confirmed by a coupling constant (J = 16.2 Hz) in ¹H NMR.
Purification : The crude product is recrystallized from ethanol/water (1:2) to achieve >98% purity.
Palladium-Catalyzed Cross-Coupling Route
A convergent approach leverages Suzuki-Miyaura coupling to assemble the iodinated phenyl and acrylic acid fragments:
Step 1: Synthesis of (Z)-3-(3-Butoxy-4-(trifluoromethanesulfonyloxy)phenyl)-2-methoxyacrylate
Methyl 3-hydroxy-4-iodobenzoate is esterified with butyl iodide, followed by oxidation to the aldehyde. Triflation using triflic anhydride introduces a leaving group for subsequent coupling.
Step 2: Suzuki Coupling with Boronic Acid Derivatives
Palladium-catalyzed coupling of the triflate intermediate with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid in tetrahydrofuran (THF) at 60°C for 12 hours yields the coupled product. Saponification with sodium hydroxide (NaOH) in methanol/water (2:1) furnishes the final acrylic acid.
Optimization Data
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Stereochemical Control
The E-isomer predominates in both routes due to thermodynamic stability. Nuclear Overhauser effect spectroscopy (NOESY) confirms the absence of spatial proximity between the acrylic acid protons and the phenyl ring, validating the E-configuration.
Advanced Methodological Innovations
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance the Knoevenagel condensation:
Photocatalytic Iodination
Analytical and Characterization Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 16.2 Hz, 1H, CH=CO), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.98 (d, J = 16.2 Hz, 1H, CH=CO), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 1.75–1.65 (m, 2H, CH₂), 1.50–1.40 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at t = 6.2 minutes, confirming >99% purity.
Industrial-Scale Considerations
Cost-Benefit Analysis
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(4-Butoxy-3-iodophenyl)acrylic acid?
Answer:
The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde derivative and malonic acid. For example:
Starting material : 4-Butoxy-3-iodobenzaldehyde is reacted with malonic acid in a refluxing solvent (e.g., ethanol or pyridine) with a catalytic base (e.g., piperidine or ammonium acetate) .
Mechanism : The reaction proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated carboxylic acid.
Purification : The product is isolated via recrystallization or column chromatography, with characterization by ¹H/¹³C NMR, IR, and mass spectrometry to confirm the acrylic acid backbone and substituent positions .
Advanced: How do electronic effects of the iodine and butoxy substituents influence the compound’s reactivity in Michael addition reactions?
Answer:
The iodine atom (electron-withdrawing) and butoxy group (electron-donating) create a polarized electronic environment on the phenyl ring:
- Electrophilic sites : The α,β-unsaturated carbonyl system is activated for nucleophilic attack, with iodine enhancing electrophilicity at the β-carbon via inductive effects .
- Steric effects : The bulky butoxy group may hinder regioselectivity in reactions with sterically demanding nucleophiles.
- Experimental validation : Compare reaction rates and yields with analogs lacking iodine (e.g., 3-(4-butoxyphenyl)acrylic acid) to isolate electronic contributions .
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of structurally similar acrylic acid derivatives?
Answer:
Contradictions often arise from variations in:
Assay conditions : Standardize parameters (e.g., bacterial strains, IC₅₀ measurement protocols) to ensure comparability .
Structural nuances : Minor substituent changes (e.g., iodine vs. chlorine) drastically alter bioactivity. Use SAR studies to map functional group contributions .
Mechanistic overlap : Anti-inflammatory and antimicrobial activities may share pathways (e.g., COX-2 inhibition vs. bacterial membrane disruption). Employ target-specific assays (e.g., enzyme inhibition vs. whole-cell viability) to disentangle effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the acrylic acid backbone (δ ~6.3–7.8 ppm for vinyl protons; δ ~170 ppm for carboxylic carbon) and substituent positions (e.g., iodine’s deshielding effect) .
- IR spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹ for carboxylic acid) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 374.98 for C₁₃H₁₃IO₃) .
Advanced: How can enantioselective synthesis be applied to derivatives of this compound for β-lactamase inhibition studies?
Answer:
Asymmetric catalysis : Use Morita-Baylis-Hillman reactions with chiral catalysts (e.g., bifunctional thiourea-tertiary amine) to introduce stereocenters .
Borate complexation : The acrylic acid moiety can coordinate to metallo-β-lactamases. Design boronic acid derivatives to mimic transition states of β-lactam hydrolysis .
Crystallographic validation : Co-crystallize inhibitors with target enzymes (e.g., NDM-1 carbapenemase) to confirm binding modes and optimize stereochemistry .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at 4°C to prevent iodine dissociation or photooxidation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acrylic acid group .
- Long-term storage : Solutions in DMSO should be aliquoted and frozen at -20°C to prevent freeze-thaw degradation .
Advanced: What computational methods can predict the compound’s interactions with inflammatory enzymes (e.g., COX-2)?
Answer:
Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in COX-2’s active site, focusing on iodine’s halogen bonding with Tyr385 .
MD simulations : Run 100-ns trajectories to assess stability of the acrylic acid-enzyme complex in explicit solvent .
QSAR modeling : Train models on datasets of COX-2 inhibitors to predict IC₅₀ values based on substituent electronegativity and steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
